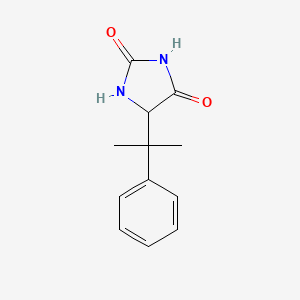
5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(2-Phenylpropan-2-yl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The imidazolidine-2,4-dione moiety is known for its presence in several therapeutic agents, including antidiabetic, anticonvulsant, and antidepressant drugs. The substitution at the 5-position with a 2-phenylpropan-2-yl group may influence the biological activity and physical properties of the compound.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives often involves the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Another approach includes the hydrogenation of benzylidene derivatives to yield compounds such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione . Additionally, three-component condensation reactions involving 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum's acid have been utilized to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and related structures .
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives has been explored through various techniques, including X-ray diffraction studies and DFT calculations. These studies have revealed that the diketo monomer is the favored tautomer isomer structure . The molecular geometry and electronic spectrum of these compounds have been compared with theoretical calculations, providing insights into their structural characteristics .
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives undergo various chemical reactions, which are essential for their pharmacological properties. For instance, the formation of N-Mannich bases from imidazolidine-2,4-diones has been shown to yield compounds with significant anticonvulsant activity . The reactivity of these compounds is also influenced by the presence of different substituents, which can lead to the formation of novel structures with potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are crucial for their biological activity and stability. These compounds have been found to possess high thermal stability in an open atmosphere . The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a role in stabilizing their conformation . The presence of different functional groups and substituents can significantly affect the lipophilicity, solubility, and overall pharmacokinetic profile of these molecules .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Characterization
Research on imidazolidine derivatives, including 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione analogs, has involved their synthesis and detailed structural characterization. For instance, a study presented the synthesis, spectral and combinatorial analysis of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, providing insights into its molecular structure through X-ray diffraction and DFT calculations (Prasad et al., 2018).
Structural Exploration
Another study focused on the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles, showcasing the versatility of imidazolidine derivatives in synthesizing structurally diverse compounds (Klásek et al., 2010).
Electrochemical Properties
Electrochemical Oxidation
Investigations into the electrochemical behavior of hydantoin derivatives revealed their potential for biochemical applications. A study examining the electrochemical oxidation of various hydantoin derivatives at a glassy carbon electrode highlighted their thermal stability and provided insights into their redox behavior, which could be relevant for electrochemical sensors and bioelectronics (Nosheen et al., 2012).
Pharmacological Evaluation
Antidepressant and Anxiolytic Activity
Research on 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives demonstrated potential antidepressant and anxiolytic activities, indicating the therapeutic applications of imidazolidine derivatives. These compounds showed high affinity for 5-HT1A and 5-HT2A receptors, suggesting their utility in developing new treatments for depression and anxiety disorders (Czopek et al., 2010).
Antitumor Activity
Antitumor Agents
In the quest for new antitumor agents, imidazolidine-2,4-dione analogs have been synthesized and evaluated for their antitumor activity. A study synthesized and tested new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione for in vitro antitumor activity, identifying compounds with significant cytotoxic potency against various cancer cell lines. This research underlines the potential of imidazolidine derivatives in cancer therapy (El-Sayed et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione are the 5-HT 1A and 5-HT 2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle. The compound also exhibits inhibitory effects on ADAMTS 4 and 5 , which are involved in the degradation of cartilage .
Mode of Action
The compound interacts with its targets by acting as an agonist/antagonist at the 5-HT 1A (pre- and postsynaptic) receptors . It also exhibits antagonist action for the 5-HT 2A receptor . In relation to ADAMTS 4 and 5, it acts as an inhibitor, preventing the enzymes from degrading cartilage .
Biochemical Pathways
The compound affects the serotonin pathway by interacting with the 5-HT 1A and 5-HT 2A receptors . This interaction can lead to changes in mood, anxiety, and the sleep-wake cycle. The inhibition of ADAMTS 4 and 5 affects the cartilage degradation pathway , potentially slowing the progression of diseases like osteoarthritis .
Pharmacokinetics
The compound’slipophilicity is appreciated for providing insights into the structural requirements necessary for the development of new effective molecules having anticonvulsant effect .
Result of Action
The compound’s action on the 5-HT 1A and 5-HT 2A receptors can lead to anticonvulsant effects . It has been found to exhibit maximum seizure protection in the maximal electroshock (MES) test and was devoid of any neurotoxic effects . The inhibition of ADAMTS 4 and 5 could potentially slow the progression of diseases involving degradation of cartilage or disruption of cartilage homeostasis, such as osteoarthritis .
Propriétés
IUPAC Name |
5-(2-phenylpropan-2-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,8-6-4-3-5-7-8)9-10(15)14-11(16)13-9/h3-7,9H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUFSHRYITKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(=O)NC(=O)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

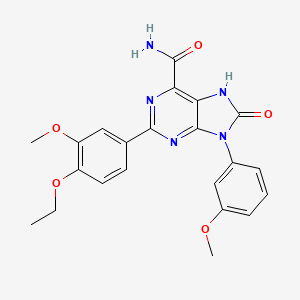
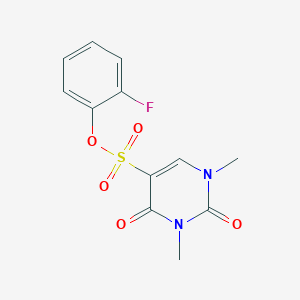
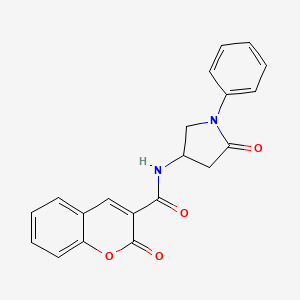
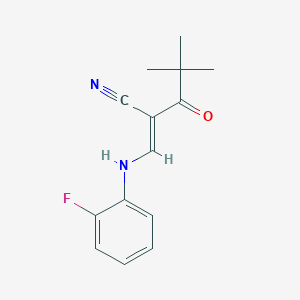
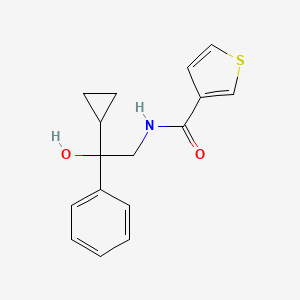
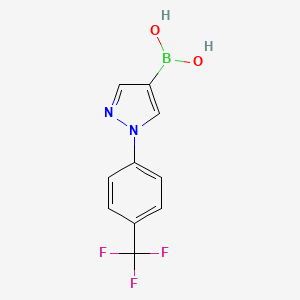
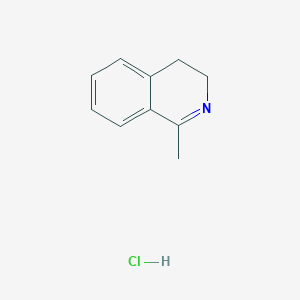
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)
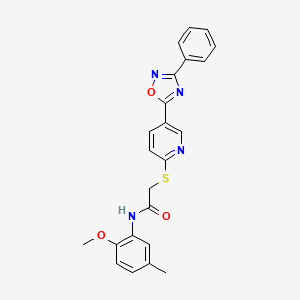
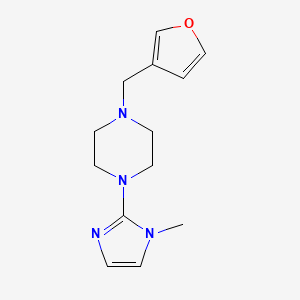
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)
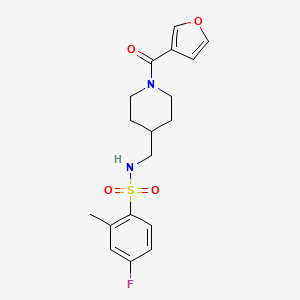
![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)